Methyl 4-(2,2-dibromovinyl)benzoate
Description
Significance of Gem-Dibromovinyl Moieties in Synthetic Methodologies
The gem-dibromovinyl group, characterized by two bromine atoms attached to the same carbon atom of a carbon-carbon double bond, is a highly versatile functional group in organic synthesis. These moieties are valuable precursors for a variety of transformations, making them important building blocks for constructing complex molecular architectures. researchgate.net
One of the most common applications of gem-dibromoalkenes is their conversion into terminal alkynes through the Corey-Fuchs reaction. wikipedia.orgorganic-chemistry.orgtcichemicals.comalfa-chemistry.com This two-step process involves the reaction of an aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form the gem-dibromoalkene intermediate, which is then treated with a strong base, such as n-butyllithium, to yield the corresponding alkyne. tcichemicals.comalfa-chemistry.com A milder alternative to n-butyllithium, the Turbo Grignard reagent (iPrMgCl-LiCl), can also be used for this conversion, offering greater tolerance for sensitive functional groups. organic-chemistry.org
Furthermore, gem-dibromoalkenes are valuable substrates in various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. For instance, they can participate in:
Suzuki-Miyaura Coupling: This reaction couples the gem-dibromoalkene with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl compounds and conjugated systems. nih.govlibretexts.org
Sonogashira Coupling: This reaction involves the coupling of a gem-dibromoalkene with a terminal alkyne, providing access to conjugated enynes and arylalkynes. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is often catalyzed by a combination of palladium and copper complexes. wikipedia.org
Heck Reaction: In this reaction, the gem-dibromoalkene couples with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgslideshare.net This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. slideshare.net
The reactivity of the gem-dibromovinyl group allows for the stepwise and selective formation of different bonds, making it a powerful tool for the synthesis of a wide array of organic compounds.
Overview of Benzoate (B1203000) Esters as Synthetic Building Blocks
Benzoate esters are a class of organic compounds that contain a benzene (B151609) ring attached to an ester functional group. organic-chemistry.org They are widely utilized in organic synthesis as versatile building blocks and protecting groups. organic-chemistry.orgambeed.com The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing a convenient method for introducing this functional group into a molecule. guidechem.com
In the context of Methyl 4-(2,2-dibromovinyl)benzoate, the benzoate ester moiety serves several purposes. It can act as a directing group in certain reactions, influencing the regioselectivity of further transformations on the aromatic ring. The ester can also be modified through various reactions, such as reduction to an alcohol or amidation to an amide, further increasing the synthetic utility of the parent molecule. guidechem.com For example, methyl 4-(aminomethyl)benzoate can be prepared from related starting materials, highlighting the potential for functional group interconversion. google.com The presence of the methyl ester in Methyl 4-(bromomethyl)benzoate (B8499459) allows for its use in the synthesis of various pharmaceutical intermediates. sarex.com
The combination of the reactive gem-dibromovinyl group and the versatile benzoate ester in this compound makes it a highly valuable and adaptable starting material for the synthesis of a wide range of complex organic molecules with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2,2-dibromoethenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVONPHGRMJFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449833 | |
| Record name | Methyl 4-(2,2-dibromovinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253684-21-8 | |
| Record name | Methyl 4-(2,2-dibromovinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Methyl 4 2,2 Dibromovinyl Benzoate
Established Reaction Pathways
The most prominent and widely documented method for the synthesis of 1,1-dihalo-olefins, including Methyl 4-(2,2-dibromovinyl)benzoate, is the Corey-Fuchs reaction.
The Corey-Fuchs reaction is a two-step process that converts an aldehyde into a terminal alkyne. organic-chemistry.orgtcichemicals.com The first step of this sequence, which is directly relevant to the synthesis of the target compound, involves the formation of a 1,1-dibromoalkene intermediate from an aldehyde. organic-chemistry.org This transformation is a special case of the Wittig reaction. wikipedia.org The reaction mechanism involves the in-situ generation of a phosphorus ylide from the reaction of triphenylphosphine (B44618) with carbon tetrabromide. wikipedia.orgalfa-chemistry.com This ylide then reacts with the aldehyde to yield the desired 1,1-dibromoolefin and triphenylphosphine oxide. alfa-chemistry.comnrochemistry.com
The direct precursor for the synthesis of this compound via the Corey-Fuchs reaction is Methyl 4-Formylbenzoate. This starting material contains the necessary aromatic ester group and the aldehyde functionality required for the olefination reaction. The formyl group is converted into the 2,2-dibromovinyl group during the reaction.
The classic Corey-Fuchs protocol employs a reagent system consisting of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). nrochemistry.com Typically, two equivalents of triphenylphosphine react with one equivalent of carbon tetrabromide to generate the key reactive intermediate, a dibromomethylenephosphorane ylide. organic-chemistry.orgwikipedia.org One equivalent of PPh₃ acts as the ylide former, while the second equivalent serves as a bromine scavenger and reducing agent. organic-chemistry.org The ylide then adds to the aldehyde (Methyl 4-Formylbenzoate), leading to the formation of an oxaphosphetane intermediate, which subsequently collapses to form the stable products: this compound and triphenylphosphine oxide. alfa-chemistry.com
Reaction Scheme of the Corey-Fuchs Reaction First Step
| Reactant 1 | Reactant 2 | Reagents | Product | By-product |
|---|
Several strategies have been developed to optimize the Corey-Fuchs reaction, aiming to improve yields and simplify the purification process. A significant challenge is the removal of the triphenylphosphine oxide by-product. alfa-chemistry.com
One common modification involves the addition of zinc dust to the reaction mixture. wikipedia.orgalfa-chemistry.com Zinc promotes the formation of the ylide intermediate, which can reduce the required amount of triphenylphosphine, thereby simplifying product separation and potentially increasing the yield. alfa-chemistry.com
An experimental procedure for a similar aldehyde involves reacting triphenylphosphine and carbon tetrabromide in dichloromethane (B109758) at 0 °C, followed by the addition of the aldehyde and stirring overnight at room temperature. nrochemistry.com Purification often involves trituration with hexanes to remove unreacted triphenylphosphine, followed by silica (B1680970) gel chromatography to isolate the dibromoolefin product, with yields reported as high as 82% for analogous compounds. nrochemistry.com
Summary of Optimization Parameters
| Parameter | Variation | Purpose |
|---|---|---|
| Reagents | Addition of Zinc dust | Reduces the amount of PPh₃ required, simplifies separation. alfa-chemistry.com |
| Solvent | Dichloromethane (DCM) | Common solvent for the reaction. nrochemistry.com |
| Temperature | 0 °C to Room Temperature | Typical temperature range for the reaction. nrochemistry.com |
| Purification | Trituration with hexanes, Silica Gel Chromatography | Removal of by-products and isolation of the pure product. nrochemistry.com |
Corey-Fuchs Reaction and its Variations
Novel Approaches and Methodological Advancements
While the Corey-Fuchs reaction remains a staple, research into alternative methods continues. One notable advancement involves modifying the second step of the Corey-Fuchs reaction (the conversion to an alkyne), which can also inform the synthesis of the dibromoalkene intermediate. For instance, the use of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) has been reported as an alternative to strong bases like n-butyllithium for the subsequent alkyne formation, achieving good to high yields. researchgate.net While this applies to the second step, the development of milder or more efficient conditions for related transformations suggests potential avenues for optimizing the initial dibromo-olefination step as well.
Another area of development is in catalytic versions of related reactions, such as the Appel reaction, which also uses triphenylphosphine and a carbon tetrahalide to convert alcohols to alkyl halides. wikipedia.orgorganic-chemistry.org The development of catalytic systems for these phosphine-mediated reactions aims to reduce waste and improve atom economy, which could potentially be adapted for the synthesis of dibromoolefins in the future. wikipedia.org
Advanced Spectroscopic Elucidation of Methyl 4 2,2 Dibromovinyl Benzoate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
However, the necessary experimental data to populate these sections with scientifically accurate and detailed research findings could not be located. Searches for ¹H NMR chemical shifts and coupling constants for the vinyl and aromatic protons, ¹³C NMR data for the complete carbon skeleton, specific IR and Raman absorption frequencies for its functional groups, and the characteristic molecular ion peak and fragmentation patterns in mass spectrometry have been unsuccessful.
While information on related compounds such as methyl benzoate (B1203000) and various substituted benzoates is abundant, this data is not transferable for a detailed and accurate analysis of the target compound, Methyl 4-(2,2-dibromovinyl)benzoate. The unique structural features of the dibromovinyl group would significantly influence the spectroscopic output, making extrapolation from other molecules scientifically unsound.
Therefore, until dedicated research providing the complete spectroscopic characterization of this compound is published and made available, a detailed article on its advanced spectroscopic elucidation cannot be constructed.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 2,2 Dibromovinyl Benzoate
Reactivity of the Geminal Dibromovinyl Moiety
The gem-dibromovinyl moiety is a focal point of reactivity, primarily undergoing nucleophilic substitution and elimination reactions. These transformations allow for the conversion of the dibromoalkene into other valuable functional groups, particularly alkynes.
Nucleophilic Substitution Reactions
The gem-dibromovinyl group can participate in nucleophilic substitution reactions. While the direct substitution of both bromine atoms is one possible pathway, a more common route involves a sequence of elimination followed by addition. For instance, in the presence of a base, the gem-dibromoalkene can first undergo elimination to form a reactive 1-bromoalkyne intermediate. This intermediate is then susceptible to nucleophilic attack.
An example is the reaction with phenols, which, under basic conditions, can add to the in situ-generated 1-bromoalkyne to form a 2-bromovinyl aryl ether. rsc.org This sequence demonstrates the dual role of the gem-dibromoalkene as a precursor to a more reactive species that then engages with the nucleophile. The reactivity of similar gem-dihaloalkenes, such as gem-difluoroalkenes, with nucleophiles like ketene (B1206846) silyl (B83357) acetals has also been explored, highlighting the broader synthetic potential of this class of compounds. organic-chemistry.org
Elimination Reactions to Form Alkynes
A principal reaction of gem-dibromoalkenes is double elimination to yield alkynes. masterorganicchemistry.comkhanacademy.org This transformation is typically achieved by treating the gem-dibromoalkene with a strong base, such as sodium amide (NaNH₂). masterorganicchemistry.com The reaction proceeds through two successive E2 elimination steps.
The first elimination of HBr yields a vinyl bromide. The second, more challenging elimination occurs from the sp²-hybridized carbon of the vinyl bromide to form the alkyne. masterorganicchemistry.com This step generally requires a very strong base. youtube.com
A notable mechanism in the formation of alkynes from gem-dihaloalkenes is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. researchgate.netrsc.org This rearrangement involves the formation of a vinyl carbenoid intermediate after a lithium-halogen exchange, which then undergoes a 1,2-migration to form the alkyne. soton.ac.uk The stability and subsequent reaction pathway of the carbenoid are highly dependent on the substituents. soton.ac.uk A facile method for synthesizing terminal alkynes from various gem-dibromoalkenes has been developed using inexpensive sodium sulfide (B99878) (Na₂S·9H₂O) under mild, open-flask conditions, which is also proposed to proceed via the FBW rearrangement. researchgate.netrsc.org
Metal-Catalyzed Transformations
The gem-dibromovinyl group is an excellent substrate for a range of metal-catalyzed reactions, which significantly expands its synthetic utility beyond simple elimination and substitution.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has revolutionized the chemistry of gem-dibromoalkenes, enabling their use in powerful cross-coupling reactions to form complex molecular architectures. researchgate.net These methods are often highly efficient and allow for the construction of carbon-carbon bonds under relatively mild conditions.
The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, typically coupling a vinyl or aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnumberanalytics.comwikipedia.org Gem-dibromoalkenes like Methyl 4-(2,2-dibromovinyl)benzoate serve as precursors for this reaction.
In a tandem process, the gem-dibromoalkene can first be converted into a terminal alkyne in situ, which then couples with a halobenzene under copper-free Sonogashira conditions to afford internal alkynes. organic-chemistry.org Alternatively, gem-dibromovinyl compounds can undergo a double Sonogashira coupling with two equivalents of a terminal alkyne. This reaction, catalyzed by palladium complexes, efficiently produces 1,1-diynyl-1-alkene structures. researchgate.net
These coupling reactions are instrumental in synthesizing a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials like conjugated polymers. numberanalytics.comwikipedia.org The development of copper-free Sonogashira protocols has addressed issues like the undesirable homocoupling of alkynes, making the reaction more robust for pharmaceutical applications. nih.gov
Table 1: Representative Palladium-Catalyzed Sonogashira Coupling of a Gem-Dibromoalkene
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield | Ref |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1,1-bis(phenylethynyl)alkene derivative | Good | researchgate.net |
| 2 | Aryl Halide (post-elimination) | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | Internal Alkyne | Good to Excellent | organic-chemistry.org |
| 3 | 2-Methyl-3-butyn-2-ol | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Aryl-2-methyl-3-butyn-2-ol | up to 97% | nih.gov |
A powerful application of palladium catalysis is the one-pot synthesis of functionalized benzofurans from gem-dibromoalkenes and phenols. rsc.orgrsc.org Benzofurans are important heterocyclic motifs found in many natural products and pharmacologically active compounds. lbp.worldorganic-chemistry.org
This tandem strategy involves three key steps converged into a single operation:
Elimination: The gem-dibromoalkene, in the presence of a base like cesium carbonate (Cs₂CO₃), undergoes elimination to form a 1-bromoalkyne intermediate in situ. rsc.org
Addition: The phenol (B47542) then adds to this reactive intermediate to generate a 2-bromovinyl aryl ether. rsc.org
Intramolecular Cyclization: A palladium catalyst, such as Pd(OAc)₂, promotes an intramolecular C-H activation or oxidative cyclization of the 2-bromovinyl aryl ether to construct the benzofuran (B130515) ring. rsc.orgorganic-chemistry.org
This methodology provides direct access to a variety of 2-substituted benzofurans in good to high yields and avoids the need to handle potentially unstable 1-bromoalkyne intermediates. rsc.orgrsc.org The reaction scope is broad, accommodating various functionalized gem-dibromoalkenes and phenols. rsc.org
Table 2: One-Pot Synthesis of 2-Arylbenzofurans
| Entry | Gem-Dibromoalkene | Phenol | Base | Catalyst | Solvent | Product | Yield | Ref |
| 1 | 1,1-Dibromo-2-phenylethene | Phenol | Cs₂CO₃ | Pd(OAc)₂ | NMP | 2-Phenylbenzofuran | 85% | rsc.org |
| 2 | 1,1-Dibromo-2-(p-tolyl)ethene | 4-Nitrophenol | Cs₂CO₃ | Pd(OAc)₂ | NMP | 5-Nitro-2-(p-tolyl)benzofuran | 78% | rsc.org |
| 3 | 1,1-Dibromo-2-phenylethene | 4-Methoxyphenol | Cs₂CO₃ | Pd(OAc)₂ | NMP | 5-Methoxy-2-phenylbenzofuran | Moderate | rsc.org |
Copper-Catalyzed Reactions
The gem-dibromovinyl group in this compound is a versatile precursor for the synthesis of various functionalized alkenes and alkynes through copper-catalyzed reactions. Copper catalysis offers efficient and general procedures for the cross-coupling of 1,1-dibromoalkenes with a variety of nucleophiles. ucla.edu By carefully tuning the reaction conditions, it is possible to achieve site-selective single substitution, double substitution, or alkynylative cross-coupling. ucla.edu
These transformations provide direct pathways to important building blocks such as bromoenamides, ynamides, ketene N,N-acetals, bromoenol ethers, and ynol ethers. ucla.edu For instance, the reaction with N-, O-, and P-nucleophiles can be controlled to yield selectively substituted products. ucla.edu The versatility of copper catalysis expands the synthetic utility of gem-dibromoalkenes like this compound, making them valuable intermediates in organic synthesis. ucla.edu
The general scheme for these reactions involves the coupling of the dibromoalkene with a nucleophile (Nu-H) in the presence of a copper catalyst. Depending on the stoichiometry and conditions, either a mono-substituted bromoalkene or a di-substituted product can be obtained.
Table 1: Examples of Products from Copper-Catalyzed Reactions of 1,1-Dibromoalkenes
| Nucleophile Type | Product Type |
|---|---|
| Amine (R₂NH) | Bromoenamide / Ynamide |
| Alcohol (ROH) | Bromoenol ether / Ynol ether |
This table is a generalized representation based on the reactivity of the 1,1-dibromoalkene functional group. ucla.edu
Silver and Nickel-Catalyzed Reactions
While copper catalysis is well-established for gem-dibromoalkenes, nickel and silver catalysts also play a role in mediating their transformations, although literature specifically detailing silver-catalyzed reactions on this substrate is less common.
Nickel-Catalyzed Reactions: Nickel catalysis is particularly effective for the reduction and cross-coupling reactions of compounds containing gem-dihalo groups. Mild hydrodehalogenative reduction of gem-dibromocyclopropanes has been successfully achieved using nickel nanoparticle catalysts, suggesting a similar reactivity for the gem-dibromovinyl group of this compound. nih.gov This methodology can provide either mono- or di-reduced products under mild, aqueous conditions. nih.gov For example, a nickel catalyst activated by a hydride source like sodium borohydride (B1222165) can cleanly and selectively dehalogenate gem-dibromo compounds. nih.gov At lower catalyst loadings, this can be controlled to access the monobrominated vinyl derivative, which is itself a useful building block for further synthesis. nih.gov
Furthermore, nickel can catalyze domino Heck-type reactions where the ester functionality of a molecule acts as a cross-coupling electrophile, proceeding through the cleavage of the C(acyl)-O bond. youtube.com Nickel is also effective in catalyzing the reductive cross-coupling of gem-difluoroalkenes with alkyl halides, demonstrating its ability to facilitate C(sp²)-C(sp³) bond formation with high selectivity. libretexts.org This suggests potential for similar nickel-catalyzed cross-coupling reactions involving the dibromovinyl moiety.
Silver-Catalyzed Reactions: Specific examples of silver-catalyzed reactions involving this compound or closely related gem-dibromoalkenes are not extensively documented in the surveyed literature. While silver salts are sometimes used as additives or co-catalysts in other transition-metal-catalyzed reactions, dedicated silver-catalyzed methodologies for the transformation of this specific functional group appear to be uncommon.
Transformations Involving the Ester Functionality
The methyl ester group of this compound can undergo several key transformations, including hydrolysis, transesterification, and reduction.
Ester Hydrolysis and Transesterification
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2,2-dibromovinyl)benzoic acid, under either acidic or basic conditions. tandfonline.com Base-catalyzed hydrolysis, also known as saponification, is typically carried out using a base such as sodium hydroxide (B78521) (NaOH) in a mixture of water and an organic solvent like methanol, often with heating. capes.gov.br The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. Under basic conditions, the final product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. Studies on various methyl benzoates show that the rate of hydrolysis is dependent on factors like pH and temperature.
Transesterification: Transesterification is a process that converts one ester into another by exchanging the alkoxy group. ucla.edu For this compound, this involves reacting it with a different alcohol in the presence of a catalyst to produce a new ester and methanol. ucla.edu This reaction is an equilibrium process and can be catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium ethoxide). ucla.edu To drive the reaction to completion, the alcohol reactant is often used in large excess. ucla.edu Various catalytic systems have been developed for the transesterification of methyl benzoate (B1203000), including natural phosphates and superbases on alumina (B75360) supports, demonstrating the feasibility of this transformation with different alcohols under heterogeneous conditions.
Table 2: Catalytic Systems for Transesterification of Methyl Benzoate
| Catalyst | Alcohol Reactant | Product Example | Reference |
|---|---|---|---|
| Sulfuric Acid | Ethanol | Ethyl benzoate | ucla.edu |
| Natural Phosphate | Butanol | Butyl benzoate |
Reduction to Aldehydes or Alcohols
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. This reaction would convert this compound to [4-(2,2-dibromovinyl)phenyl]methanol. The reaction typically proceeds to the alcohol and is not easily stopped at the aldehyde stage with such powerful reagents.
Reduction to Aldehyde: The selective reduction of an ester to an aldehyde requires milder and more sterically hindered reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction of the resulting aldehyde to the alcohol. This method would yield 4-(2,2-dibromovinyl)benzaldehyde (B8287165) from this compound.
Regioselectivity and Stereoselectivity in Reactions
The concepts of regioselectivity and stereoselectivity are crucial when considering reactions at the dibromovinyl group of this compound, particularly in metal-catalyzed cross-coupling reactions.
Regioselectivity: Regioselectivity refers to the preferential reaction at one of the two bromine atoms. In a mono-substitution reaction, the incoming nucleophile can replace either the bromine atom on the same carbon as the aryl ring or the terminal bromine atom. The choice of catalyst, ligands, and reaction conditions can influence this outcome. For example, in related copper-catalyzed systems involving gem-diborylalkanes, the use of specific N-heterocyclic carbene (NHC) ligands was shown to significantly improve regioselectivity in allylic substitutions.
Stereoselectivity: Stereoselectivity concerns the spatial arrangement of atoms in the product, leading to the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). In reactions that form a new double bond or modify the existing one, controlling the stereochemical outcome is a significant synthetic challenge. For instance, nickel-catalyzed reductive cross-coupling reactions of gem-difluoroalkenes have been shown to proceed with excellent Z-selectivity, suggesting that similar control may be achievable for gem-dibromoalkenes. libretexts.org The choice of catalyst and ligands is paramount in directing the stereochemical course of the reaction, often by influencing the geometry of the transition state.
Computational Studies on Methyl 4 2,2 Dibromovinyl Benzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. fortunejournals.com This method is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density. mun.ca DFT calculations, often using functionals like B3LYP and B3PW91, allow for the optimization of molecular geometries and the prediction of a wide array of electronic properties. epstem.net
Electronic structure analysis provides further insights. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. Furthermore, the distribution of these frontier orbitals reveals likely sites for nucleophilic and electrophilic attack.
Mulliken charge analysis, another output of DFT calculations, can be used to determine the partial atomic charges on each atom within the molecule. researchgate.net This information helps in understanding the electrostatic potential and identifying charge distribution patterns, which are crucial for predicting intermolecular interactions and reaction mechanisms. researchgate.net For instance, the analysis would likely show significant negative charge on the oxygen atoms of the ester group and positive charge on the carbonyl carbon, while the electronic effect of the dibromovinyl group on the aromatic ring can also be quantified. researchgate.net
Table 1: Representative Theoretical Data from DFT Calculations
| Parameter | Description | Predicted Value Range |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 4-6 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2-4 Debye |
| Mulliken Charge on C=O Carbon | Partial charge on the carbonyl carbon of the ester group. | +0.4 to +0.6 e |
| Mulliken Charge on Br atoms | Partial charge on the bromine atoms. | -0.1 to -0.2 e |
Note: The values in this table are illustrative and based on typical results for similar aromatic esters with halogenated vinyl groups. Actual values would require specific DFT calculations for Methyl 4-(2,2-dibromovinyl)benzoate.
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. For reactions involving gem-dibromoolefins like this compound, computational studies can map out the potential energy surface, revealing the lowest energy pathway from reactants to products.
A key area of investigation is the behavior of such compounds in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). mdpi.com DFT calculations can model the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. mdpi.com For example, in a Suzuki coupling, calculations could clarify how the palladium catalyst interacts with the C-Br bonds of the dibromovinyl group. It can help determine which bromine atom is likely to react first and the energy barriers associated with the formation of the key palladium-vinyl intermediate.
Furthermore, computational studies can explore novel reactivity patterns. For instance, the palladium-catalyzed cine-substitution of vinyl bromides, where the incoming group attaches to the adjacent carbon, has been investigated. organic-chemistry.org Theoretical modeling of this reaction with a substrate like this compound could uncover the mechanism, which involves the formation of an enamine intermediate followed by a Michael addition. organic-chemistry.org
Laser flash photolysis studies combined with theoretical calculations have been used to observe and understand transient species in vinylic SN2 reactions, providing evidence for proposed transition state model compounds. nih.gov Similar combined experimental and theoretical approaches could be applied to study the photochemistry of this compound. Ab initio molecular dynamics simulations are also used to follow ultrafast dynamics, such as photodissociation of the carbon-halogen bond in related vinyl halides. nih.gov
Quantitative Structure-Property Relationships (QSPR) in Related Dibromovinyl Systems
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with a specific property or activity. mdpi.commdpi.com These models are built by developing a mathematical equation that relates calculated molecular descriptors to an experimentally measured property. nih.gov While a specific QSPR model for this compound may not be published, the principles can be applied by studying related systems.
In the context of dibromovinyl compounds, QSPR could be used to predict properties such as reactivity in cross-coupling reactions, lipophilicity (logP), or even antioxidant activity. mdpi.comnih.gov The first step in building a QSPR model is to generate a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum mechanical (e.g., HOMO/LUMO energies, dipole moment from DFT calculations). nih.gov
For a series of substituted 4-(2,2-dibromovinyl)benzoates, a QSPR model could be developed to predict their reaction rates in a specific transformation. The model might reveal that descriptors related to the electronic properties of the substituent on the benzene (B151609) ring, as well as descriptors for the dibromovinyl group, are critical for predicting reactivity. The reliability of a QSPR model is highly dependent on its applicability domain, which defines the chemical space where the model can make reliable predictions. mdpi.com These models are validated using various statistical methods, including internal (e.g., leave-many-out cross-validation) and external validation with a test set of compounds not used in model development. nih.govresearchgate.net The insights gained from such QSPR studies on related systems can be used to estimate the properties of this compound and to design new compounds with desired characteristics.
Applications of Methyl 4 2,2 Dibromovinyl Benzoate As a Key Synthetic Intermediate
Construction of Alkyne Derivatives and Poly-functionalized Benzene (B151609) Compounds
One of the most powerful applications of methyl 4-(2,2-dibromovinyl)benzoate is its conversion into terminal alkynes. This transformation, typically achieved through treatment with a strong base, proceeds via a dehydrobromination reaction. The resulting alkyne serves as a crucial building block for the synthesis of more complex molecules.
The alkyne functionality can be further elaborated through various reactions, including Sonogashira coupling, click chemistry, and alkyne metathesis, to generate a wide range of poly-functionalized benzene compounds. For instance, the Brønsted acid-catalyzed alkyne benzannulation has been employed to extend the π-conjugated framework of polycyclic aromatic compounds, which can lead to a reduction in their bandgap values. researchgate.net This approach is valuable for creating novel organic dyes and semiconductors with tailored electronic properties. researchgate.net
Synthesis of Heterocyclic Architectures
The strategic use of this compound and its alkyne derivatives has paved the way for the synthesis of a multitude of heterocyclic compounds, many of which are prevalent in natural products and pharmaceuticals. core.ac.uk
Benzofurans are a significant class of oxygen-containing heterocycles found in many biologically active molecules. The alkyne derived from this compound can be a key precursor in the synthesis of benzofuran (B130515) derivatives. For example, intramolecular cyclization of appropriately substituted alkyne precursors can lead to the formation of the benzofuran ring system. mdpi.com Research has shown that a mild and broadly applicable method for constructing complex benzofurylethylamine derivatives involves a unique radical cyclization cascade mechanism. researchgate.net Furthermore, electrochemical methods have been developed for the synthesis of benzofurans, offering a green and sustainable alternative to traditional chemical synthesis. researchgate.net
The synthesis of chromenes, another important class of oxygenated heterocycles, can be achieved using precursors derived from this compound. An efficient synthesis of functionalized 2-aryl-4-(indol-3-yl)-4H-chromenes has been developed from 2-hydroxychalcone (B1664081) derivatives, which can be conceptually linked back to the functionalization of a benzene ring. nih.gov
Similarly, indole (B1671886) scaffolds, which are ubiquitous in medicinal chemistry, can be accessed through synthetic routes involving intermediates derived from this compound. Palladium-catalyzed N-heteroannulation of 2-nitrostyrenes, which can be synthesized from precursors related to the title compound, provides a flexible entry to functionalized indoles. orgsyn.org
The versatility of this compound extends to the synthesis of a variety of other benzo-fused heterocycles. These structures are common motifs in many naturally occurring compounds with potential pharmaceutical applications. core.ac.uk Synthetic strategies often involve isomerization and ring-closing metathesis reactions to form five-, six-, seven-, and eight-membered benzo-fused heterocycles containing oxygen and/or nitrogen. core.ac.uk For example, benzo-fused benzodiazepines have been synthesized and evaluated as probes for benzodiazepine (B76468) receptors. nih.gov Additionally, methods for synthesizing 1,4-benzothiazines and 2-hydroxy-benzo[b] researchgate.netorganic-chemistry.orgoxazines have been developed. organic-chemistry.org
Role in Complex Molecule Synthesis
The ability to generate a variety of functionalized building blocks from this compound makes it a valuable tool in the total synthesis of complex natural products and other intricate molecular targets. Its role as a precursor to key intermediates allows for the strategic and efficient construction of complex carbon skeletons. For example, gem-difluoroalkenes, which are bioisosteres of carbonyl groups and can improve the bioavailability of drug candidates, can be synthesized from precursors structurally related to this compound. nih.gov
Derivatization for Material Science Applications
The functional handles present in this compound and its derivatives make it an attractive starting material for the synthesis of novel organic materials. The ester group can be modified, and the aromatic ring can be further functionalized to create monomers for polymerization.
This leads to the production of polymers such as poly(p-xylylene)s and poly(p-phenylene vinylene)s (PPVs). unist.ac.krresearchgate.net These materials have potential applications in optoelectronics due to their conjugated electronic structures. unist.ac.kr By varying the ester groups and other substituents on the benzene ring, a broad range of functional polymers with properties like liquid crystallinity, photoswitchability, and water solubility can be prepared. unist.ac.kr
Future Research Trajectories
Development of More Sustainable and Efficient Synthetic Routes
The primary route to Methyl 4-(2,2-dibromovinyl)benzoate is the Corey-Fuchs reaction, which transforms an aldehyde, in this case, methyl 4-formylbenzoate, into a 1,1-dibromoolefin. wikipedia.orgresearchgate.netorganic-chemistry.orgwikipedia.orgnih.gov This reaction typically employs carbon tetrabromide and triphenylphosphine (B44618). researchgate.netorganic-chemistry.orgwikipedia.orgnih.gov While effective, a significant drawback of the classical Corey-Fuchs reaction is the generation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate product purification and presents environmental concerns. delval.edu
Future research in this area is poised to address these limitations by exploring more sustainable and efficient synthetic strategies. Key trajectories include:
Alternative Reagents: Investigating alternatives to the triphenylphosphine/carbon tetrabromide system is a critical area of research. This could involve the use of catalytic amounts of a phosphine (B1218219) reagent or the development of entirely phosphine-free methods. rsc.org The use of zinc dust has already been shown to reduce the required amount of triphenylphosphine, improving yields and simplifying separation. researchgate.netwikipedia.orgalfa-chemistry.com Further exploration of other reducing agents or catalytic systems could lead to even greener processes.
Greener Solvents: The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Research into replacing traditional solvents with more environmentally benign alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), is a promising avenue. sigmaaldrich.com These solvents, derived from renewable resources, offer advantages in terms of reduced toxicity and easier recycling. sigmaaldrich.com
Flow Chemistry: Transitioning the synthesis of this compound from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity, while minimizing waste generation.
| Synthetic Route | Reagents | Advantages | Disadvantages |
| Corey-Fuchs Reaction | Methyl 4-formylbenzoate, CBr4, PPh3 | Well-established, reliable | Stoichiometric triphenylphosphine oxide byproduct |
| Modified Corey-Fuchs | Methyl 4-formylbenzoate, CBr4, PPh3, Zn | Reduced PPh3 usage, improved yield | Still generates some phosphine oxide |
| Future Sustainable Routes | Methyl 4-formylbenzoate, alternative brominating agents, catalytic phosphine or phosphine-free systems, green solvents | Reduced waste, improved atom economy, safer processes | Requires development and optimization |
Exploration of Novel Catalytic Systems for Transformations
The synthetic utility of this compound lies in the reactivity of its gem-dibromoalkene unit, which can participate in a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, are particularly valuable for forming new carbon-carbon bonds. ias.ac.inwikipedia.orglibretexts.org Future research will likely focus on the development of novel and more efficient catalytic systems to broaden the scope and improve the sustainability of these transformations.
Key areas of exploration include:
Advanced Ligand Design: The performance of palladium catalysts is heavily influenced by the nature of the supporting ligands. The development of new phosphine and N-heterocyclic carbene (NHC) ligands can lead to catalysts with enhanced activity, stability, and selectivity. libretexts.orgnumberanalytics.com Research into ligands that promote efficient catalysis at low palladium loadings (ppm levels) is a particularly important goal for reducing cost and environmental impact. researchgate.net
Copper-Free Sonogashira Couplings: The traditional Sonogashira coupling often employs a copper co-catalyst, which can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). wikipedia.org Developing robust and efficient copper-free Sonogashira protocols for substrates like this compound is a significant research objective. researchgate.netorganic-chemistry.org
Alternative Metal Catalysts: While palladium is the dominant catalyst in this field, exploring the use of more abundant and less expensive metals, such as nickel or gold, is a growing area of interest. wikipedia.org Gold, for instance, has shown promise in co-catalytic systems with palladium for Sonogashira couplings. wikipedia.org
Heterogeneous Catalysis: The development of solid-supported catalysts, where the active metal is immobilized on a solid support, offers significant advantages in terms of catalyst recovery and reuse. This approach aligns with the principles of green chemistry and can lead to more economical and sustainable processes.
| Catalytic System | Transformation | Advantages | Future Research Focus |
| Pd/Cu Catalysis | Sonogashira Coupling | Well-established, broad scope | Copper-free alternatives, lower catalyst loading |
| Pd Catalysis | Suzuki Coupling | Forms C(sp2)-C(sp2) bonds | More efficient ligands, broader substrate scope |
| Novel Ligand Systems | Cross-Coupling Reactions | Improved activity, stability, and selectivity | Ligands for challenging substrates, lower Pd loading |
| Alternative Metal Catalysts | Cross-Coupling Reactions | Potentially lower cost and toxicity | Catalyst development and optimization |
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods and catalysts. Future research in this area will increasingly rely on a synergistic combination of experimental and computational techniques.
Key research trajectories include:
Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: The conversion of the dibromoalkene to an alkyne via treatment with a strong base proceeds through the Fritsch-Buttenberg-Wiechell rearrangement. wikipedia.orgwikipedia.orgstackexchange.com Detailed mechanistic studies, including kinetic analysis and isotopic labeling, can provide further insights into the nature of the vinyl carbene intermediate and the factors influencing the migratory aptitude of the aryl group. wikipedia.orgstackexchange.com
Computational (DFT) Studies: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction pathways, transition state geometries, and the electronic effects of substituents. illinois.edursc.orgrsc.orgnih.gov Applying DFT to the transformations of this compound can help in understanding the role of catalysts and ligands, predicting reaction outcomes, and designing more efficient catalytic systems. rsc.orgnih.gov
Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can enable the detection and characterization of transient intermediates in catalytic cycles. This experimental data is invaluable for validating proposed mechanisms and gaining a more complete picture of the reaction landscape.
Expansion of Synthetic Utility towards Underexplored Molecular Classes
The gem-dibromoolefin moiety of this compound is a versatile functional group that can be leveraged to construct a wide array of molecular architectures. While its use in forming simple alkynes and biaryls is well-established, future research will focus on expanding its synthetic utility towards more complex and underexplored classes of molecules.
Promising areas for exploration include:
Cascade and Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially (cascade or tandem reactions) is a highly efficient strategy for building molecular complexity. nih.gov this compound is an ideal substrate for such processes, where the two bromine atoms can be functionalized in a stepwise manner to generate polycyclic and other intricate structures. nih.gov
Synthesis of Novel Heterocycles: Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. Developing new methods for the synthesis of novel heterocyclic systems starting from this compound is a significant research goal. This could involve, for example, cascade reactions with difunctional nucleophiles.
Access to Polycyclic Aromatic Compounds: The rigid framework of this compound makes it an attractive starting material for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. Such compounds are of interest for their potential applications in materials science and electronics.
Applications in Natural Product Synthesis: The structural motifs accessible from this compound are found in various natural products. nih.gov Future research will likely see its application as a key building block in the total synthesis of complex and biologically active natural products. nih.gov
This compound stands as a chemical compound with significant potential for future research and application in organic synthesis. The development of more sustainable synthetic routes, the exploration of novel and highly efficient catalytic systems for its transformations, detailed mechanistic investigations, and the expansion of its synthetic utility towards new and complex molecular classes will undoubtedly continue to be fruitful areas of scientific inquiry. The insights gained from these future studies will not only advance our fundamental understanding of organic reactivity but also provide new tools for the construction of molecules with valuable properties for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(2,2-dibromovinyl)benzoate, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves esterification of 4-(2,2-dibromovinyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions using phenacyl bromide derivatives . Optimization includes controlling reaction temperature (70–90°C) and using anhydrous conditions to minimize hydrolysis. Catalysts like DCC (dicyclohexylcarbodiimide) can enhance esterification efficiency. Yield improvements may involve iterative solvent selection (e.g., THF or DMF) and stoichiometric adjustments of reagents.
Q. What spectroscopic methods are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?
- Methodology :
- ¹H NMR : Look for the methyl ester singlet at δ ~3.9 ppm and vinyl proton splitting patterns (doublet of doublets due to dibromo substitution) .
- ¹³C NMR : Confirm the ester carbonyl (~167 ppm) and dibromovinyl carbons (~120–130 ppm) .
- IR : Ester C=O stretch at ~1720 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ .
- HRMS : Verify molecular ion [M+H]⁺ matching C₁₀H₈Br₂O₂ (exact mass: 337.89) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste. Avoid water flushing to prevent environmental release .
- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water immediately .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) aid in predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodology : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the dibromovinyl group on ester hydrolysis rates. For example, Mulliken charge analysis predicts susceptibility to nucleophilic attack at the carbonyl carbon . Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS to optimize reaction media.
Q. What strategies are employed to resolve contradictions in reported reaction outcomes or spectroscopic data for this compound derivatives?
- Methodology :
- Data Cross-Validation : Compare NMR and HRMS data with structurally analogous compounds (e.g., Methyl 4-bromobenzoate in ).
- Isolation of Byproducts : Use column chromatography to separate impurities and analyze them via LC-MS .
- Reaction Replication : Systematically vary parameters (temperature, catalyst loading) to identify reproducibility issues, as seen in divergent yields for similar brominated esters .
Q. In the context of drug discovery, how can the dibromovinyl group in this compound be leveraged for designing bioactive molecules?
- Methodology : The dibromovinyl moiety serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, piperazinyl derivatives (as in ) can be synthesized for targeting neurotransmitter receptors. Additionally, the bromine atoms enable radioisotope labeling (e.g., ⁷⁷Br) for pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
